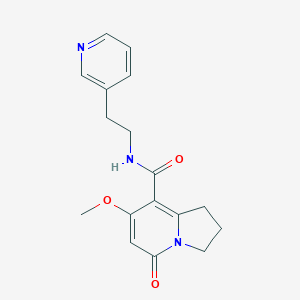

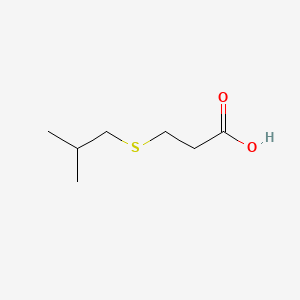

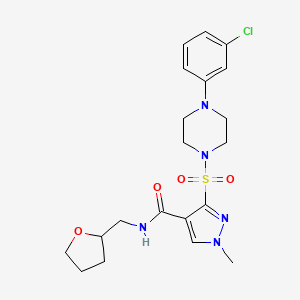

![molecular formula C28H28FN3O3S B2436826 1-benzyl-6-fluoro-3-[(3-methylphenyl)sulfonyl]-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one CAS No. 892786-79-7](/img/structure/B2436826.png)

1-benzyl-6-fluoro-3-[(3-methylphenyl)sulfonyl]-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the quinolinone core, with the various substituents attached at the appropriate positions. The presence of the benzene ring allows for resonance stabilization .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups it contains. For example, the benzylic position is often reactive, undergoing reactions such as SN1 or SN2 substitutions .Scientific Research Applications

Synthesis and Development

- Research into quinolinone derivatives, closely related to 1-benzyl-6-fluoro-3-[(3-methylphenyl)sulfonyl]-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one, has led to the development of efficient synthetic methods for these compounds. For instance, Chu and Claiborne (1987) describe a short and efficient synthesis for similar heterocycles using benzoylacetate and imino ether (Chu & Claiborne, 1987).

Molecular and Crystal Structures

- The study of molecular and crystal structures of related quinolinone derivatives has been a focus, with Vaksler et al. (2023) proposing the synthesis of a potential antimicrobial and antiviral drug that is structurally similar, and analyzing its molecular and crystal structures (Vaksler et al., 2023).

Biological Properties and Applications

- The investigation of the antibacterial activity of quinoline derivatives, akin to the 1-benzyl-6-fluoro-3-[(3-methylphenyl)sulfonyl]-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one, has been significant. Sheu et al. (1998) examined the antibacterial activities of similar quinolones, finding some to demonstrate good antibacterial effects (Sheu et al., 1998).

- Quinolinone derivatives have also been studied for their cytotoxic properties. Korcz et al. (2018) synthesized and evaluated a library of quinoline-3-carbaldehyde hydrazones for in vitro cytotoxicity against human tumor cell lines, finding some compounds with pronounced cancer cell growth inhibitory effects (Korcz et al., 2018).

Chemical Stability and Synthesis Efficiency

- The development of efficient synthesis methods and the study of chemical stability for quinolinone derivatives are essential aspects. Murugesan et al. (2016) detailed the use of a nanocrystalline titania-based sulfonic acid catalyst for synthesizing pyran derivatives of quinolines, demonstrating the efficiency and cost-effectiveness of this approach (Murugesan et al., 2016).

Anticancer Potential

- Research into the anticancer properties of quinolinone derivatives continues to be significant. Reddy et al. (2015) synthesized a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, finding that some displayed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

properties

IUPAC Name |

1-benzyl-6-fluoro-3-(3-methylphenyl)sulfonyl-7-(4-methylpiperazin-1-yl)quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28FN3O3S/c1-20-7-6-10-22(15-20)36(34,35)27-19-32(18-21-8-4-3-5-9-21)25-17-26(24(29)16-23(25)28(27)33)31-13-11-30(2)12-14-31/h3-10,15-17,19H,11-14,18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTVFVJLVCWMQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCN(CC4)C)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-6-fluoro-3-[(3-methylphenyl)sulfonyl]-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

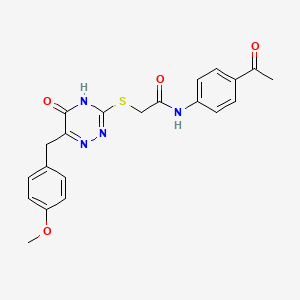

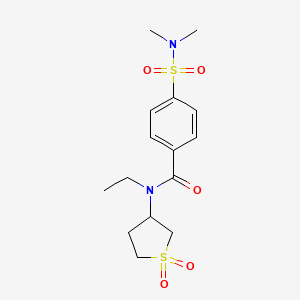

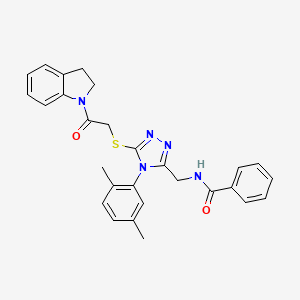

![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2436748.png)

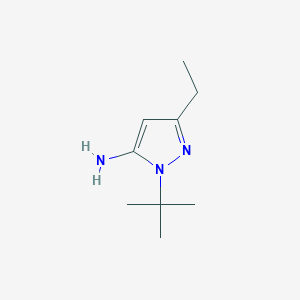

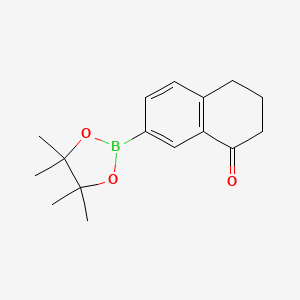

![3-[(E)-3-Phenylprop-2-enoyl]-1H-pyridin-2-one](/img/structure/B2436749.png)

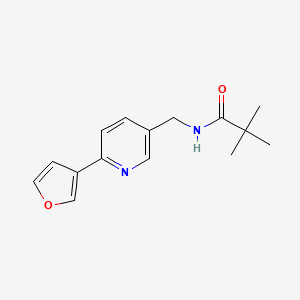

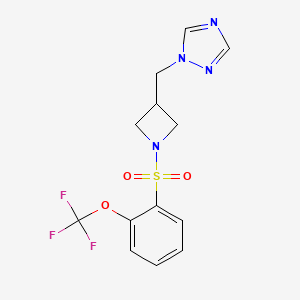

![Tert-butyl N-(2-azabicyclo[2.2.2]octan-4-ylmethyl)carbamate](/img/structure/B2436755.png)

![N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2436763.png)